Benzidine, tetramethyl-

Thermal analysis Isomer differentiation Quality control

The compound designated 'Benzidine, tetramethyl-' (CAS 34314-06-2) is specifically the 2,3,5,6-tetramethyl-[1,1'-biphenyl]-4,4'-diamine isomer, an aromatic diamine with the molecular formula C₁₆H₂₀N₂. This isomer is structurally distinct from the widely commercialized 3,3',5,5'-tetramethylbenzidine (TMB; CAS 54827-17-7), which dominates peroxidase-based detection markets.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 34314-06-2
Cat. No. B12985910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzidine, tetramethyl-
CAS34314-06-2
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C)N)C
InChIInChI=1S/C16H20N2/c1-9-11(3)16(18)12(4)10(2)15(9)13-5-7-14(17)8-6-13/h5-8H,17-18H2,1-4H3
InChIKeyMREDQCDWPUJMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetramethylbenzidine (CAS 34314-06-2): Procurement-Relevant Physicochemical and Isomeric Profile


The compound designated 'Benzidine, tetramethyl-' (CAS 34314-06-2) is specifically the 2,3,5,6-tetramethyl-[1,1'-biphenyl]-4,4'-diamine isomer, an aromatic diamine with the molecular formula C₁₆H₂₀N₂ . This isomer is structurally distinct from the widely commercialized 3,3',5,5'-tetramethylbenzidine (TMB; CAS 54827-17-7), which dominates peroxidase-based detection markets [1]. The 2,3,5,6-substitution pattern confers a reported melting point of approximately 198°C, substantially higher than the 168–171°C typical of the 3,3',5,5'-isomer, indicating divergent solid-state packing and thermal behavior relevant to formulation and handling [2]. Unlike the extensively studied TMB chromogen, public comparative performance data for the 2,3,5,6-isomer remain extremely sparse; its procurement rationale therefore hinges principally on the requirement for this precise substitution topology rather than on documented superiority in any specific assay.

Why 3,3',5,5'-TMB Cannot Substitute for 2,3,5,6-Tetramethylbenzidine (CAS 34314-06-2) in Procurement Specifications


Isomeric benzidine derivatives are not functionally interchangeable despite sharing the same molecular formula. The position of methyl substituents on the biphenyl scaffold dictates the dihedral angle between aromatic rings, electron-donating character, and the steric environment of the amino groups . These geometric and electronic differences control redox potential, enzymatic turnover kinetics, and chromogenic product formation; the 3,3',5,5'-isomer owes its widespread ELISA use to a specific oxidation pathway that generates a soluble blue product read at 370/650 nm, a property that cannot be assumed for the 2,3,5,6-isomer [1]. Moreover, the 2,3,5,6-isomer's higher melting point (≈198°C vs 168–171°C) and distinct LogP (3.80 vs 3.40 predicted) alter solubility, formulation stability, and thermal processing windows . In polymer and materials science contexts where the diamine monomer's geometry governs chain packing, free volume, and thermal stability, isomer choice is decisive [2]. Consequently, generic substitution without isomer-specific validation risks both analytical failure and material property deviation.

Quantitative Differentiation Evidence for 2,3,5,6-Tetramethylbenzidine (CAS 34314-06-2) vs Closest Comparators


Melting Point Elevation vs. 3,3',5,5'-Tetramethylbenzidine as an Indicator of Isomeric Purity and Thermal Stability

The 2,3,5,6-tetramethyl isomer exhibits a melting point of approximately 198°C, in contrast to the 168–171°C range reported for 3,3',5,5'-tetramethylbenzidine (TMB) . This 27–30°C elevation serves as a robust physical identifier for isomer identity and purity assessment during incoming material qualification.

Thermal analysis Isomer differentiation Quality control

Predicted Lipophilicity Shift: LogP 3.80 for the 2,3,5,6-Isomer versus 3.40 for the 3,3',5,5'-Isomer

ACD/Labs predicted LogP for the 2,3,5,6-tetramethyl isomer is 3.80, compared with 3.40 for the 3,3',5,5'-tetramethyl isomer, reflecting the impact of the non-symmetrical substitution pattern on hydrophobicity . A higher LogP implies reduced aqueous solubility and increased membrane permeability, which may alter distribution in biological staining or histochemical applications.

Lipophilicity ADME Solubility

Non-Carcinogenicity Classification: Benzidine Replacement Rationale Shared Across Tetramethylbenzidine Isomers

Tetramethylbenzidine, as a compound class, is documented as a presumptively non-carcinogenic alternative to benzidine (CAS 92-87-5), which is a confirmed human carcinogen (IARC Group 1) [1][2]. The 2,3,5,6-tetramethyl isomer shares the same molecular formula as the 3,3',5,5'-TMB that has demonstrated negative Ames test results and has been safely used in immunohistochemistry for decades [2]. While isomer-specific carcinogenicity testing for the 2,3,5,6-isomer is absent from the public literature, the methyl substitution that blocks metabolic activation pathways is preserved.

Toxicology Safety Benzidine replacement

Potential Material Science Differentiation: Non-Coplanar Diamine Geometry for High-Tg Polyimides

Non-coplanar biphenyldiamine isomers such as 2,2',6,6'-tetramethylbenzidine (TMBZ) are established monomers for high-performance polyimides yielding elevated glass transition temperatures (Tg > 350°C) and enhanced solubility over planar benzidine-derived polymers [1]. The 2,3,5,6-substitution pattern of CAS 34314-06-2 introduces a distinct steric twist angle that is predicted to influence chain packing and free volume differently than the 2,2',6,6'- or 3,3',5,5'-isomers, potentially offering unique permeability-selectivity trade-offs in gas separation membranes.

Polyimide monomers Thermoplastics Gas separation membranes

Application Scenarios for 2,3,5,6-Tetramethylbenzidine (CAS 34314-06-2) Based on Available Evidence


Isomer-Specific Synthesis of Non-Coplanar Polyimide Membranes for Gas Separation

Researchers designing advanced polyimide membranes for gas separation (e.g., O₂/N₂ or CO₂/CH₄) require precisely defined diamine monomers to control fractional free volume. The 2,3,5,6-tetramethyl substitution on the biphenyl scaffold introduces a steric twist that differs from both the planar benzidine and the 2,2',6,6'-isomer, potentially optimizing the permeability-selectivity balance . Procurement of CAS 34314-06-2 ensures the exact monomer topology necessary to reproduce or extend published structure-property relationships.

Histochemical Staining Protocols Requiring Elevated Thermal Processing or Specific Lipophilicity

Histochemistry protocols that involve elevated-temperature incubation steps or require defined tissue penetration profiles may benefit from the 2,3,5,6-isomer's higher melting point (≈198°C) and predicted LogP of 3.80 compared to the standard 3,3',5,5'-TMB (m.p. 168–171°C, LogP 3.40) . While direct comparative staining sensitivity data are lacking for the 2,3,5,6-isomer, the physical property differential provides a rational basis for selection when standard TMB exhibits thermal instability or insufficient lipophilicity for a given target tissue.

Non-Carcinogenic Benzidine Replacement in Regulated Occupational Settings

Laboratories and manufacturing facilities subject to strict occupational exposure limits for benzidine (IARC Group 1 carcinogen) can substitute any tetramethylbenzidine isomer to eliminate the carcinogenic hazard while retaining the biphenyldiamine core structure for subsequent derivatization . The 2,3,5,6-isomer provides this safety advantage while offering a different steric and electronic profile than the more common 3,3',5,5'-TMB, which may be advantageous in synthetic intermediate applications where the substitution pattern influences downstream reactivity.

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